Allyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Allyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and various substituents such as an allyl group, a methoxyphenyl group, and a naphthylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the Tsuji-Trost reaction, which is a palladium-catalyzed allylation of nucleophiles such as active methylenes, enolates, amines, and phenols with allylic compounds like allyl acetates and allyl bromides . The reaction conditions often involve the use of palladium catalysts, appropriate ligands, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Allyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Allyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of Allyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar thiazole and pyrimidine ring structures.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to various scaffolds.
Naphthylmethylene Compounds: Compounds containing naphthylmethylene groups.
Uniqueness
Allyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C29H24N2O4S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
prop-2-enyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H24N2O4S/c1-4-16-35-28(33)25-18(2)30-29-31(26(25)20-12-14-22(34-3)15-13-20)27(32)24(36-29)17-21-10-7-9-19-8-5-6-11-23(19)21/h4-15,17,26H,1,16H2,2-3H3/b24-17- |
InChI Key |
CBUSSIJMPUZRKY-ULJHMMPZSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/SC2=N1)C5=CC=C(C=C5)OC)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=N1)C5=CC=C(C=C5)OC)C(=O)OCC=C |
Origin of Product |
United States |
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